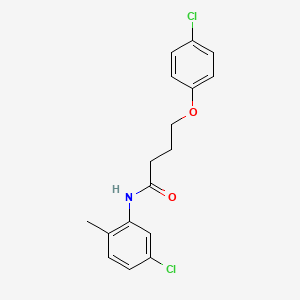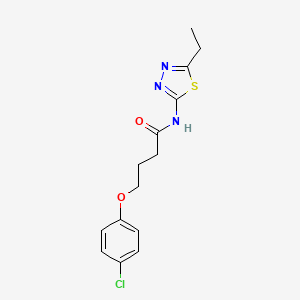
4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions to form 5-ethyl-1,3,4-thiadiazole-2-thiol.
Chlorophenoxy Intermediate: The 4-chlorophenoxy group can be introduced by reacting 4-chlorophenol with an appropriate alkylating agent, such as 1-bromobutane, to form 4-(4-chlorophenoxy)butane.
Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the chlorophenoxy intermediate under amide-forming conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanamide moiety, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit bioactivity, such as antimicrobial or antifungal properties, due to the presence of the thiadiazole ring, which is known for its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the chlorophenoxy and thiadiazole groups suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring could play a crucial role in binding to these targets, while the chlorophenoxy group might enhance the compound’s lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide: Lacks the ethyl group on the thiadiazole ring.
4-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Contains a methyl group instead of an ethyl group on the thiadiazole ring.
4-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide: Contains a phenyl group instead of an ethyl group on the thiadiazole ring.
Uniqueness
The presence of the ethyl group on the thiadiazole ring in 4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide distinguishes it from similar compounds. This structural variation can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity, making it unique in its class.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-13-17-18-14(21-13)16-12(19)4-3-9-20-11-7-5-10(15)6-8-11/h5-8H,2-4,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHWPMCCJAIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B3753837.png)
![Ethyl 3-[4-(4-chlorophenoxy)butanoylamino]benzoate](/img/structure/B3753846.png)
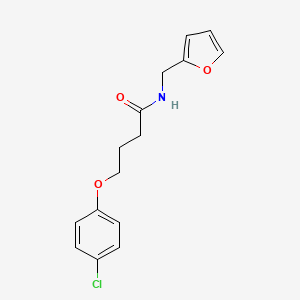
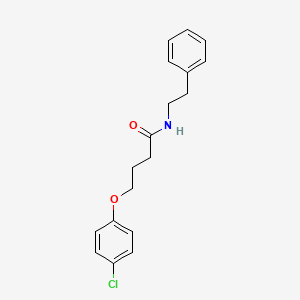
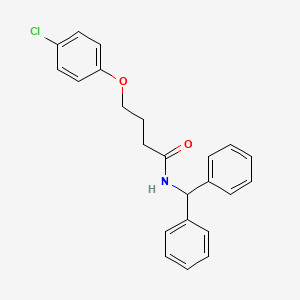
![2-{[4-(4-chlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3753876.png)
![Ethyl 5-acetyl-2-[4-(4-chlorophenoxy)butanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B3753887.png)
![methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3753894.png)
![methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3753898.png)
![ETHYL 2-[4-(4-CHLOROPHENOXY)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3753903.png)

![4-(4-chlorophenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3753931.png)
![4-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3753933.png)
